molecular formula C20H12ClNO3 B2615261 N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886148-53-4

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2615261
CAS No.: 886148-53-4
M. Wt: 349.77
InChI Key: BMTVBIYYMJZYSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is not well-documented in the literature. More research is needed to understand the synthesis process .


Molecular Structure Analysis

The molecular formula of this compound is C20H12ClNO3. It has an average mass of 349.767 Da and a monoisotopic mass of 349.050568 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .

Scientific Research Applications

Biological Activity and Chemical Synthesis

Investigating Biological Activities

A study described a series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, analyzing their biological activity against mycobacterial, bacterial, and fungal strains. This research highlights the potential of such compounds, including those related to N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide, in developing treatments for various infections. The compounds showed activity comparable with standard drugs like isoniazid and ciprofloxacin (Imramovský et al., 2011).

Synthesis and Structural Analysis

Another research focused on the synthesis, crystal structure analysis, and spectral investigations of a benzamide compound, providing insights into its structural and electronic properties. Such studies are essential for understanding the interactions and stability of these compounds, paving the way for their application in various scientific domains (Demir et al., 2016).

Photocatalytic Degradation and Antitumor Activity

Photocatalytic Applications

Research on the photocatalytic degradation of propyzamide, a related benzamide compound, using titanium dioxide loaded on adsorbents, demonstrates the environmental applications of these compounds in removing pollutants from water. This study showcases the potential of benzamide derivatives in enhancing photocatalytic efficiency for environmental cleanup (Torimoto et al., 1996).

Antitumor Activities

A study on the synthetic inhibitor of histone deacetylase, highlighting its significant in vivo antitumor activity against human tumors, exemplifies the therapeutic potential of benzamide derivatives in cancer treatment. This research provides a foundation for developing novel chemotherapeutic strategies utilizing benzamide derivatives (Saito et al., 1999).

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is not well-documented in the literature .

Safety and Hazards

There is limited information available on the safety and hazards associated with N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide .

Future Directions

More research is needed to understand the properties, synthesis, mechanism of action, and potential applications of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide .

Properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTVBIYYMJZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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